molecular formula C31H27FN2O4 B11621811 methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Katalognummer: B11621811
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: COLFFLHIHXVIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a fluorophenyl group, and a dibenzo[b,e][1,4]diazepine core

Vorbereitungsmethoden

The synthesis of methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.

    Introduction of the cyclopropylcarbonyl group: This is achieved through a Friedel-Crafts acylation reaction using cyclopropylcarbonyl chloride and a Lewis acid catalyst.

    Addition of the fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Analyse Chemischer Reaktionen

Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the core structure and may have similar chemical properties and applications.

    Fluorophenyl-containing compounds: Compounds with a fluorophenyl group may exhibit similar reactivity and biological activity.

    Cyclopropylcarbonyl-containing compounds: These compounds may have similar steric and electronic effects due to the presence of the cyclopropylcarbonyl group.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.

Eigenschaften

Molekularformel

C31H27FN2O4

Molekulargewicht

510.6 g/mol

IUPAC-Name

methyl 4-[5-(cyclopropanecarbonyl)-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C31H27FN2O4/c1-38-31(37)21-10-6-19(7-11-21)29-28-25(16-22(17-27(28)35)18-12-14-23(32)15-13-18)33-24-4-2-3-5-26(24)34(29)30(36)20-8-9-20/h2-7,10-15,20,22,29,33H,8-9,16-17H2,1H3

InChI-Schlüssel

COLFFLHIHXVIMJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6CC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.